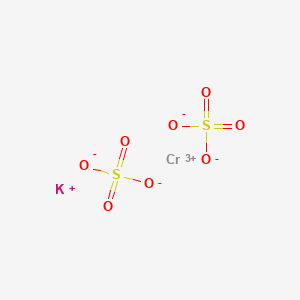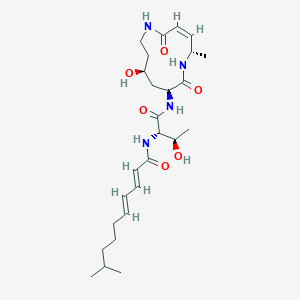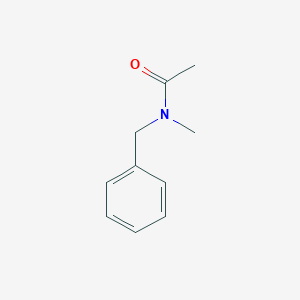
N-benzyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-methylacetamide is an organic compound with the molecular formula C10H13NO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a benzyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-Benzyl-N-methylacetamide is a type of amide
Mode of Action
It is known that amides, in general, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .
Biochemical Pathways
The hydrolysis of amides, a class of compounds to which this compound belongs, is a well-known reaction . This reaction could potentially affect various biochemical pathways, depending on the specific context and environment.
Result of Action
The hydrolysis of amides can result in the formation of carboxylic acids and amines , which can have various effects depending on the specific context and environment.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydrolysis of amides is known to occur in the presence of dilute acids . Therefore, the pH of the environment could potentially influence the action of this compound. Other environmental factors, such as temperature and the presence of other substances, could also potentially influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-N-methylacetamide can be synthesized through the reaction of benzylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the acetic acid formed during the reaction. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods: In an industrial setting, this compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of dilute acids or bases, leading to the formation of benzylamine and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of benzaldehyde and other oxidation products.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed:
Hydrolysis: Benzylamine and acetic acid.
Oxidation: Benzaldehyde and other oxidation products.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
N-Benzyl-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including its role as an anticonvulsant agent.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
N-Benzyl-N-methylacetamide can be compared with other similar compounds, such as:
N-Benzylacetamide: Lacks the methyl group on the nitrogen atom.
N-Methylacetamide: Lacks the benzyl group on the nitrogen atom.
N-Benzyl-N-methylformamide: Has a formyl group instead of an acetyl group.
Uniqueness: this compound’s unique structure, with both benzyl and methyl groups attached to the nitrogen atom, imparts distinct chemical and biological properties. This dual substitution enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
29823-47-0 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-methyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO/c1-8-6-4-5-7-10(8)11(3)9(2)12/h4-7H,1-3H3 |
InChI Key |
QKIDBCKIVIQWLL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)CC1=CC=CC=C1 |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)C |
Synonyms |
N-Methyl-N-(phenylmethyl)acetamide; N-Methyl-N-benzylacetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-benzyl-N-methylacetamide formed during the Polonovski reaction?
A1: this compound is one of the products formed during the Polonovski reaction involving N,N-dimethylbenzylamine N-oxide and its derivatives with acetic anhydride. [] The reaction proceeds through an ionic mechanism, with the N-acetoxyammonium ion being the initial intermediate. Acetate ions then induce the conversion of this intermediate into acetamides, including this compound, along with N,N-dimethylacetamide and a benzaldehyde. []
Q2: How do substituents on the benzene ring of the starting N-oxide affect the yield of this compound in the Polonovski reaction?
A2: The presence and nature of substituents on the benzene ring of the starting N-oxide influence the ratio of debenzylation to demethylation, ultimately impacting the yield of this compound. Electron-donating groups, like 4-methoxy, favor a transition state with iminium ion character, promoting debenzylation and leading to higher yields of this compound. Conversely, electron-withdrawing groups, like 4-nitro, promote a carbanionic transition state, favoring demethylation and resulting in lower yields of this compound. []
Q3: Beyond the Polonovski reaction, is there research exploring the potential biological activity of this compound derivatives?
A3: While the provided research focuses on the formation of this compound during the Polonovski reaction, there is research investigating the potential anticonvulsant properties of α-substituted acetamido-N-benzylacetamide derivatives. [] This suggests ongoing research interest in the biological activities of compounds structurally related to this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



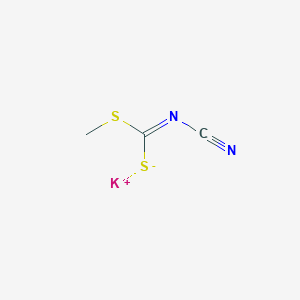

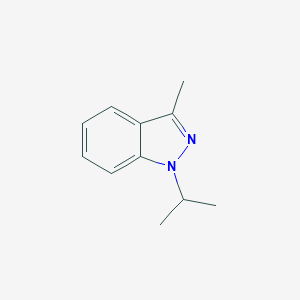

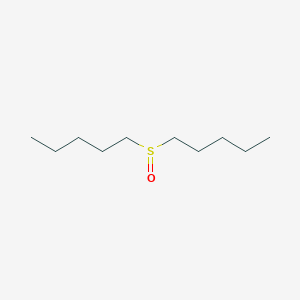
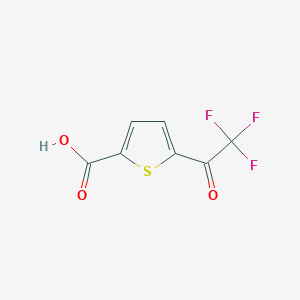


![2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt](/img/structure/B156977.png)
![Butyl 4,11-diamino-1,3,5,10-tetrahydro-2H-naphth[2,3-f]isoindole-2-propionate](/img/structure/B156979.png)
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)
